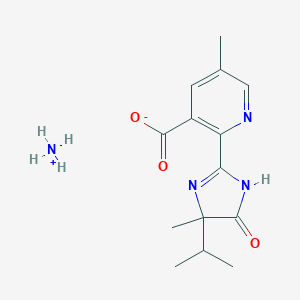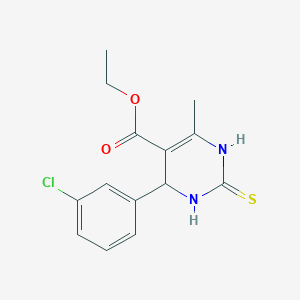![molecular formula C21H16N2O B220089 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzo[f]chromene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the modulation of various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. The compound also acts as a scavenger of free radicals, thereby reducing oxidative stress in the body. Furthermore, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to protect against oxidative stress, which is known to contribute to the development of various diseases. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its diverse biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the development of new drugs. Moreover, the synthesis method for the compound has been optimized to achieve high yields and purity, which makes it easier to use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
将来の方向性
There are several future directions for the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One of the potential applications of the compound is in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the compound can be further modified to enhance its biological activities and reduce its toxicity. There is also a need for further studies to understand the mechanism of action of the compound and its potential interactions with other drugs. Furthermore, the compound can be studied for its potential use in agriculture, as it has been found to possess antimicrobial and antifungal properties. Overall, the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile holds great promise for the development of new drugs and the advancement of scientific research.
合成法
The synthesis of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 4-methylphenyl-1,2-diamine with 2-cyano-3-(4-methylphenyl)-1H-benzo[f]chromene in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been found to possess antimicrobial and antifungal properties.
特性
製品名 |
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17(12-22)21(23)24-18-11-10-14-4-2-3-5-16(14)20(18)19/h2-11,19H,23H2,1H3 |
InChIキー |
GJXOFFTYFZCNAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)


![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)




![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)